molecular formula C8H18ClNO3S B11950569 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride

Cat. No.: B11950569
M. Wt: 243.75 g/mol
InChI Key: OLXKFNGRVOPQGU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H18ClNO3S

Molecular Weight

243.75 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH.H2O/c1-7(2)5(6(10)11)9-8(3,4)12-7;;/h5,9H,1-4H3,(H,10,11);1H;1H2

InChI Key

OLXKFNGRVOPQGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C.O.Cl

Origin of Product

United States

Preparation Methods

Table 1: Synthesis Methods and Outcomes

MethodReactantsConditionsYieldPurity (HPLC)
CyclizationL-cysteine, acetoneReflux, 7h62%95%
FormylationThiazolidine sulfate, K formate40°C, 3h71%98%
Hydrochloride FormationFree base, HClRT, 2h90%99%

Key observations:

  • Cyclization Efficiency : Lower yields in cyclization (62%) stem from competing side reactions, such as over-methylation or dimerization.

  • Formylation Selectivity : Excess acetic anhydride suppresses byproduct formation, improving yields to >70%.

  • Hydrate Stability : Recrystallization from ethanol/water minimizes hygroscopicity, ensuring long-term stability.

Mechanistic Insights and Stereochemical Considerations

The thiazolidine ring adopts a puckered conformation, with the carboxylic acid group at C4 influencing reactivity. Density functional theory (DFT) calculations reveal that the methyl groups at C2 and C5 create a steric environment favoring axial attack by formate ions during formylation. This aligns with experimental data showing higher yields when using bulky formate salts (e.g., potassium vs. sodium).

Chiral centers at C4 (derived from L-cysteine) are preserved throughout the synthesis, as confirmed by optical rotation measurements ([α]D²⁵ = +12.5° in water). Racemization is negligible below 50°C, ensuring enantiomeric purity >99%.

Scalability and Industrial Relevance

Large-scale production (kilogram batches) employs continuous-flow reactors to enhance heat transfer and reduce reaction times. A pilot study demonstrated:

  • Cycle Time Reduction : From 7h (batch) to 2h (continuous) for cyclization.

  • Yield Improvement : 75% in continuous mode vs. 62% in batch.

Economic analyses highlight acetic anhydride as the major cost driver (40% of raw material expenses), necessitating solvent recovery systems .

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety undergoes typical derivatization reactions:

  • Hydrazide Formation : Reacts with hydrazine hydrate in the presence of dicyclohexylcarbodiimide (DCC) to yield corresponding hydrazides, a precursor for hydrazone synthesis .

  • Esterification : Forms ethyl esters under acidic ethanol conditions, though steric hindrance from methyl groups may slow reaction kinetics compared to simpler thiazolidines (e.g., 5-methylthiazolidine-4-carboxylic acid) .

  • Salt Formation : The hydrochloride group enhances aqueous solubility, facilitating ion-exchange reactions to produce alternative salts (e.g., potassium or sodium derivatives) .

Acylation and Alkylation

  • The secondary amine in the thiazolidine ring reacts with acetyl chloride in ethyl acetate, forming N-acetyl derivatives with retention of configuration at C4 .

  • Steric hindrance from tetramethyl groups limits reactivity with bulkier electrophiles (e.g., benzoyl chloride) .

Hydrolysis and Isomerization

  • Under alkaline conditions (60°C, 16 h), hydrolysis of the thiazolidine ring occurs, accompanied by epimerization at C4 to generate trans-isomers (e.g., trans-(2R,4S)-AcCP) .

  • Acidic conditions stabilize the ring structure, minimizing decomposition .

Oxidation

  • Sulfur in the thiazolidine ring oxidizes to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, mCPBA), though this remains underexplored for this specific compound .

Steric and Electronic Effects of Methyl Groups

The four methyl groups significantly influence reactivity:

Reaction TypeImpact of Methyl GroupsExample Comparison
Nucleophilic SubstitutionReduced rate due to hindered access to nitrogen/sulfur sitesSlower than 2-methylthiazolidine
Ring-OpeningIncreased stability against ring cleavage under mild conditionsResists hydrolysis better than T4C
Stereochemical StabilityEnhanced configurational stability at C4 under neutral pHLess epimerization vs. non-methylated

Stereochemical Outcomes

  • Acylation : Proceeds with retention of C4 configuration when using inorganic bases (e.g., K₂CO₃) .

  • Alkaline Hydrolysis : Generates ~5% trans-isomers due to partial racemization at C4 .

  • Chiral Resolution : HPLC separates diastereomers (e.g., cis-(2R,4R) vs. trans-(2S,4R)) for applications requiring enantiopure forms .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Penicillamine
One of the primary applications of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid is in the synthesis of penicillamine, a drug used to treat rheumatoid arthritis and heavy metal poisoning. The compound can undergo hydrolytic ring cleavage to yield penicillamine or its derivatives. This process is facilitated by heating the compound in an aqueous acidic medium, which allows for efficient conversion into the desired product .

Case Study: Hydrolysis Process
A study demonstrated that by heating 2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid hydrochloride in hydrochloric acid at elevated temperatures (170 °C), researchers achieved a yield of approximately 81.3% of penicillamine. This method highlights the compound's utility in pharmaceutical synthesis .

Organic Synthesis Applications

2. Production of Optically Active Compounds
The compound serves as an important intermediate for producing optically active thiazolidine derivatives. Its ability to racemize and participate in stereoselective reactions makes it valuable in synthesizing enantiomerically pure compounds for pharmaceutical applications .

Case Study: Enantiomer Production
In a laboratory setting, researchers utilized 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid amide to produce optically active (4R)-1,3-thiazolidine-4-carboxylic acid through microbial hydrolysis. The process yielded high purity levels of the desired enantiomer after a controlled reaction with viable cells at 40 °C .

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. These interactions can modulate enzyme activity, inhibit microbial growth, and reduce inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine and Thiazole Derivatives

2-Methyl-1,3-thiazole-4-carboxylic Acid
  • Structure : Contains a thiazole ring (unsaturated) with a carboxylic acid group at position 3.
  • CAS No.: 35272-15-2
  • Molecular Weight : 143.16 g/mol
  • Melting Point : 148–149°C .
  • Key Differences: The unsaturated thiazole ring lacks the sulfur-containing saturated thiazolidine backbone, reducing conformational flexibility. No methyl groups at positions 2 and 5, leading to lower steric hindrance compared to the target compound.
DL-Penicillamine Acetone Adduct Hydrochloride
  • Relation : A penicillamine derivative sharing the thiazolidine core but formed via acetone adduction.
  • Therapeutic Use : Like the target compound, it retains anti-arthritic efficacy but with a distinct synthesis pathway involving acetone condensation .

Nitroxide Radicals and Spin Labels

TOAC (2,2,6,6-Tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic Acid)
  • Structure: Piperidine ring with tetramethyl groups, an amino group, and a carboxylic acid.
  • Application : Used as a spin label in electron paramagnetic resonance (EPR) studies for protein dynamics .
  • Key Differences :
    • Replaces the thiazolidine ring with a piperidine backbone.
    • Contains a stable nitroxide radical, enabling paramagnetic properties absent in the target compound.
BSL (3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy)
  • Structure : Pyrrole-based nitroxide with methanethiosulfonylmethyl groups.
  • Application : Used in dipolar EPR measurements for cysteine labeling .
  • Comparison :
    • Lacks the carboxylic acid group, limiting its utility in pH-sensitive biological interactions.
    • Designed for covalent attachment to proteins via thiol-reactive groups, unlike the target compound’s therapeutic focus.

Penicillamine Congeners

Zinc Chelate of Penicillamine
  • Structure : Penicillamine complexed with zinc ions.
  • Therapeutic Use : Enhances bioavailability and anti-arthritic activity compared to free penicillamine .
DL-2-(1-Mercaptocyclopentyl)glycine Hydrochloride
  • Structure : Cyclopentyl-thiol group attached to a glycine backbone.
  • Therapeutic Use : Shares anti-arthritic efficacy but employs a cyclopentane ring instead of thiazolidine .

Functional and Application-Based Comparison

Therapeutic Potential

Compound Anti-Arthritic Activity Key Functional Groups Reference
Target Compound High Thiazolidine, COOH, HCl, hydrate
Zinc Chelate of Penicillamine Moderate-High SH, NH₂, COOH, Zn²⁺
DL-2-(1-Mercaptocyclopentyl)glycine HCl Moderate Cyclopentyl-SH, COOH

Research Reagents

Compound Application Key Features Reference
Target Compound Anti-arthritic studies Hydrate HCl enhances solubility
TOAC EPR spectroscopy Nitroxide radical, rigid piperidine
BSL Protein labeling Thiol-reactive, paramagnetic

Biological Activity

2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid hydrate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₅NO₂S
  • Molecular Weight : 189.2752 g/mol
  • CAS Number : Not specified in the sources but can be referenced through chemical databases.

Biological Activity Overview

The biological activity of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid primarily revolves around its antioxidant properties and its role in cysteine metabolism.

Antioxidant Activity

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit significant antioxidant activity. For instance:

  • DPPH and ABTS Assays : These assays demonstrated the ability of thiazolidine derivatives to scavenge free radicals. The results showed that while some compounds had low solubility affecting DPPH results, they retained radical scavenging effects in the ABTS assay .

Metabolism and Cysteine Storage

The compound is linked to cysteine metabolism:

  • Cysteine Derivatives : It has been shown that thiazolidine derivatives can serve as storage forms for cysteine. When incubated with amebic lysates, these compounds release cysteine, indicating their role in amino acid metabolism .

The mechanism through which 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves:

  • Reduction of Reactive Oxygen Species (ROS) : The compound has been found to significantly reduce intracellular ROS levels in cell cultures, suggesting a protective role against oxidative stress .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity using both DPPH and ABTS assays. The results indicated that certain thiazolidine derivatives maintained effective radical scavenging capabilities despite solubility issues .
  • Cysteine Metabolism Research :
    • Research involving L-cysteine metabolism showed that thiazolidine derivatives enhanced trophozoite growth while reducing oxidative stress markers in cultures. This suggests potential applications in conditions where oxidative stress is a concern .
  • Pharmacological Applications :
    • The optically active form of this compound has been investigated for its utility as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals due to its favorable biological profile .

Data Table: Biological Activities Summary

Activity TypeMethodologyFindings
AntioxidantDPPH/ABTS AssaysEffective radical scavenging; specific compounds showed variability in solubility affecting results .
Cysteine StorageIncubation with amebic lysatesEnhanced cysteine release from thiazolidine derivatives; supports amino acid metabolism .
Cell GrowthTrophozoite culturesIncreased growth observed with reduced ROS levels when treated with thiazolidine derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid hydrate hydrochloride, and how can reaction yield be optimized?

Methodological Answer: Synthesis of thiazolidine derivatives typically involves cyclocondensation reactions between cysteine derivatives and carbonyl compounds. For this compound, key parameters include:

  • Anhydrous conditions : To prevent hydrolysis of intermediates, use dry solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) .
  • Catalyst selection : Acid catalysts (e.g., HCl) facilitate cyclization, as seen in analogous thiazole syntheses .
  • Purification : High-purity (>98%) products are achievable via recrystallization from ethanol/water mixtures or preparative HPLC .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid long-term storage due to hydrolytic instability .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Conduct risk assessments for hydrochloride byproducts, which may release HCl vapor under heat .
  • Disposal : Follow federal/local regulations for halogenated waste. Neutralize residual HCl with sodium bicarbonate before disposal .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) .
  • NMR : Confirm stereochemistry and hydration state via ¹H/¹³C NMR. For example, methyl groups at C2/C5 appear as singlets, while the carboxylic proton is exchangeable in D₂O .
  • Elemental Analysis : Verify chloride content (theoretical ~15–20%) to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to optimize molecular geometry and simulate NMR/IR spectra. Compare computed shifts with experimental data to validate assignments .
  • XRD Validation : Cross-reference experimental XRD patterns (e.g., triclinic systems with space group P1) with simulated data from software like Mercury or OLEX2 .
  • Reaction Path Analysis : Apply methods like the artificial force induced reaction (AFIR) to identify intermediates that might explain anomalous spectral peaks .

Q. What experimental design principles apply to optimizing enantiomeric purity for stereospecific applications?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
  • Crystallization : Recrystallize from chiral solvents (e.g., (R)- or (S)-limonene) to enhance diastereomeric separation .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor the desired (4R)-configuration .

Q. How can researchers address discrepancies in thermal stability data between DSC and TGA analyses?

Methodological Answer:

  • Controlled Heating Rates : Use slow ramp rates (2–5°C/min) in both DSC and TGA to align dehydration/decomposition events. Note that hydrate loss typically occurs below 150°C, while HCl release may overlap at higher temperatures .
  • Mass Spectrometry Coupling : Pair TGA with evolved gas analysis (EGA-MS) to distinguish between water (m/z 18) and HCl (m/z 36/38) volatilization .
  • Replicate Experiments : Conduct triplicate runs to assess reproducibility, especially if hydrate stoichiometry varies between batches .

Data Contradiction Analysis

Q. What strategies are effective when NMR and XRD data conflict in confirming molecular conformation?

Methodological Answer:

  • Dynamic Effects : NMR captures time-averaged structures, whereas XRD provides static snapshots. For flexible moieties (e.g., the thiazolidine ring), use variable-temperature NMR to detect conformational exchange broadening .
  • Hydrogen Bonding Analysis : Compare XRD-derived hydrogen-bonding networks with NMR NOE effects. Discrepancies may arise if hydrate water molecules form transient interactions not observed in XRD .
  • Synchrotron XRD : High-resolution synchrotron data (λ = 0.7–1.0 Å) can resolve subtle structural features missed in lab-scale instruments .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
XRD Space group P1, a=10.355 Å, α=73.128°
¹H NMR δ 1.4–1.6 ppm (methyl groups), δ 12.1 ppm (COOH)
HPLC C18 column, 70:30 ACN/H₂O, λ=254 nm

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationReference
AFIR Reaction path search and barrier analysis
Gaussian DFT-based NMR/IR simulations
Mercury XRD pattern simulation and refinement

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